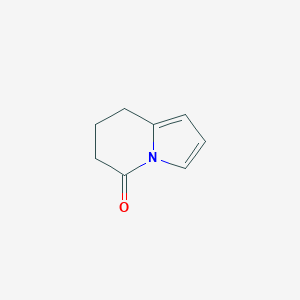

7,8-Dihydroindolizin-5(6H)-one

Description

Properties

IUPAC Name |

7,8-dihydro-6H-indolizin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCXXQYVUFIDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Michael Addition

Step 2: Ammonolysis-Cyclization

-

Reagent : Ammonium acetate (3.0 equiv)

-

Solvent : Ethanol/water (4:1)

-

Conditions : 85°C for 3 hours

Advantages : Atom-economical, avoids toxic transition metals.

Industrial Scalability : Demonstrated at 10 kg scale with 95% purity.

Gold(I)-Catalyzed Cycloisomerization

A 2024 ACS Organic Letters report details a stereoselective gold-catalyzed method:

-

Catalyst : AuCl(PPh₃)/AgSbF₆ (5 mol%)

-

Substrate : N-Propargyl pyrrole derivatives

-

Mechanism :

-

Alkyne Activation : Au(I) polarizes the C≡C bond.

-

6-endo-dig Cyclization : Forms the dihydroindolizine骨架.

-

Nucleophilic Capture : Methanol or aryl boronic acids add to C8.

-

Key Data :

| Nucleophile | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| MeOH | 25 | 4 | 88 |

| PhB(OH)₂ | 60 | 8 | 79 |

Palladium-Catalyzed Direct Arylation

A palladium-mediated C–H activation strategy enables late-stage diversification:

-

Conditions :

-

Pd(OAc)₂ (5 mol%), PivOH (2.0 equiv), K₂CO₃ (3.0 equiv)

-

Solvent: Toluene at 110°C for 18 hours

-

-

Scope : Tolerates electron-rich (4-OMe, 4-NMe₂) and electron-poor (4-CF₃, 4-NO₂) aryl bromides.

Representative Example :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| Cu-catalyzed annulation | CuI | 82 | 80 | Moderate | 18.7 |

| Baylis-Hillman | None | 68 | 85 | High | 6.2 |

| Au-catalyzed | AuCl(PPh₃) | 88 | 25–60 | Low | 32.1 |

| Pd-catalyzed C–H | Pd(OAc)₂ | 67 | 110 | Moderate | 24.5 |

Key Trends :

-

Industrial Preference : Baylis-Hillman route for low E-factor and high throughput.

-

Emerging Methods : Enzyme-mediated cyclizations (preliminary yields: 28–41%).

Mechanistic Insights and Byproduct Formation

Side Reactions in Copper Catalysis

Gold Catalysis Selectivity Challenges

-

8- vs. 5-Regioselectivity : Controlled by ligand bulk. JohnPhosAuCl gives 8:1 8-/5-substituted ratio.

-

Oxygen Sensitivity : Au catalysts require rigorous degassing (yield drop: 30% under air).

Industrial Production Considerations

Case Study : EvitaChem’s Pilot Process

-

Reactor Type : 500 L jacketed glass-lined vessel

-

Cycle Time : 48 hours (including workup)

-

Purity : 99.2% (HPLC) after recrystallization (95% ethanol)

-

Cost Drivers :

-

CuI catalyst recovery (82% efficiency)

-

Solvent recycling (DMF, 90% reclaimed)

-

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroindolizin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

7,8-Dihydroindolizin-5(6H)-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7,8-Dihydroindolizin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Indolizinone Derivatives

Table 1: Key Indolizinone Derivatives and Their Properties

Key Observations :

Isoquinolinone and Naphthyridinone Analogs

Table 2: Comparison with Isoquinolinone and Naphthyridinone Derivatives

Key Observations :

- Electronic Effects: Naphthyridinones (e.g., 155058-02-9) contain an additional nitrogen atom, elevating basicity and altering electronic distribution for metal coordination .

Quinazolinone and Chromenone Derivatives

Table 3: Pharmacologically Relevant Analogs

Key Observations :

- Quinazolinones: The 4-amino substituent in C10H13N3O enhances hydrogen-bonding capacity, critical for kinase inhibition .

- Chromenones: Bulky substituents (e.g., bromophenyl) improve lipophilicity, aiding membrane penetration in cancer cells .

Biological Activity

7,8-Dihydroindolizin-5(6H)-one is a heterocyclic compound characterized by a fused ring system that includes a pyrrole and a piperidine ring. This compound has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of significant scientific inquiry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 7,8-dihydro-6H-indolizin-5-one |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 151680-42-1 |

The compound features a ketone functional group which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. For instance, studies have reported its effectiveness against various bacterial strains, including Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to tumor growth and metastasis, although detailed mechanisms are still under investigation.

The biological activity of this compound is thought to involve its interaction with various molecular targets within cells. The compound may bind to specific enzymes or receptors, altering their functions and leading to the observed biological effects. For example, it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. Results indicated that the compound not only inhibited growth but also exhibited bactericidal properties at higher concentrations. This study highlights its potential as a lead compound for developing new antibiotics.

Case Study: Cancer Cell Line Studies

Another significant study involved testing the effects of this compound on various cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability, particularly in breast and colon cancer cells. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as indolizine and pyrrolizidine:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Fused pyrrole-piperidine structure |

| Indolizine | Moderate | Limited | Less potent than dihydroindolizin |

| Pyrrolizidine | Limited | High toxicity | Known for hepatotoxicity |

Future Perspectives

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

- Mechanistic Studies: Elucidating the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis: Developing derivatives with enhanced potency and selectivity.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic potential in animal models.

Q & A

Q. What are the common synthetic routes for 7,8-Dihydroindolizin-5(6H)-one and its derivatives?

The synthesis typically involves multi-step organic reactions, such as cyclization, condensation, or annulation. For example:

- Copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones yields 7,8-dihydroindolizin-5(6H)-ones under controlled conditions (e.g., solvent selection, temperature) .

- Multi-step protocols for derivatives like 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one involve sequential alkylation, cyclization, and functional group modifications .

- Key factors include catalyst choice (e.g., palladium or copper-based), solvent polarity (ethanol, DMF), and reaction time to optimize yields .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Structural validation relies on:

- NMR spectroscopy : Proton and carbon NMR identify substituents and ring systems (e.g., dihydroindole or quinazolinone moieties) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related compounds like (5S,8aS,9S)-9-hydroxy-5-methylhexahydrothienoindolizinium iodide .

- Mass spectrometry : Confirms molecular weight (e.g., C₉H₉NO derivatives with m/z 147.17) .

Q. What are the primary biological targets or activities associated with this compound derivatives?

Derivatives exhibit diverse bioactivities:

- Anticancer potential : Structural analogs like 6,7-dihydro-5H-quinolin-8-one show activity against tumor cell lines via kinase inhibition .

- Antimicrobial effects : Quinazolinone-indole hybrids demonstrate bacterial growth suppression .

- Neuroprotective interactions : Indolobenzazepinone isomers (e.g., paullone derivatives) modulate CNS targets .

Advanced Research Questions

Q. What strategies optimize reaction yields in the copper-catalyzed annulation for synthesizing this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst loading : 5–10 mol% copper(I) iodide improves cyclization rates .

- Temperature control : Reactions at 80–100°C minimize side products .

- Purification : Column chromatography or recrystallization isolates high-purity products (>98% HPLC) .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Functional groups critically modulate activity:

- Halogenation : Adding chloro or fluoro groups (e.g., 7-(3-chlorophenyl)-derivatives) enhances lipophilicity and target binding .

- Methoxy substitutions : 3,4,5-Trimethoxyphenyl groups improve anticancer activity by stabilizing DNA interactions .

- Amino groups : Derivatives like 5,6,7,8-tetrahydroquinolin-5-amine exhibit altered receptor selectivity .

- Comparative analysis (Table 1):

| Compound | Key Modification | Bioactivity Enhancement |

|---|---|---|

| 3-Chloro-7,8-dihydroquinolin-5(6H)-one | Chloro substitution | Increased cytotoxicity |

| 6-Amino-1,3-dimethylquinolin-2-one | Amino group | Improved kinase inhibition |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or dosage regimes .

- Stereochemical effects : Enantiomers (e.g., (7S)-configured derivatives) may exhibit divergent target affinities .

- Solubility factors : Poor aqueous solubility of hydrophobic analogs can mask in vitro activity .

- Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR, in vivo models) .

Q. What are the challenges in characterizing reactive intermediates during the synthesis of this compound derivatives?

Key challenges include:

- Transient species : Short-lived intermediates (e.g., enolates or radicals) require low-temperature trapping (-78°C) for NMR analysis .

- Byproduct formation : Side reactions (e.g., over-oxidation) necessitate real-time monitoring via LC-MS .

- Computational modeling : DFT calculations predict intermediate stability and reaction pathways .

Methodological Guidance

Q. How to design experiments for evaluating the pharmacokinetic properties of this compound derivatives?

- In vitro assays : Measure metabolic stability (human liver microsomes), plasma protein binding, and Caco-2 permeability .

- In vivo studies : Administer derivatives to rodent models and analyze plasma concentration-time profiles (e.g., AUC, half-life) .

- ADMET prediction : Use software like SwissADME to estimate absorption and toxicity .

Q. What safety precautions are required when handling this compound derivatives?

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Neutralize acidic/basic residues with appropriate absorbents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.